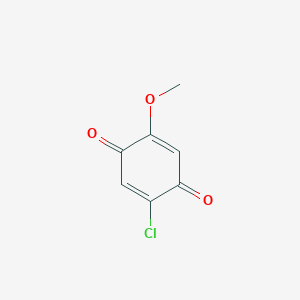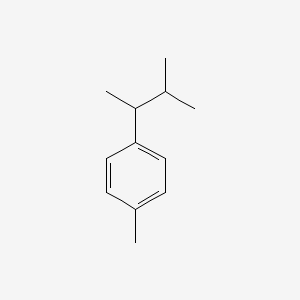
1-Methyl-4-(3-methylbutan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(3-methylbutan-2-yl)benzene, also known as 2-Methyl-3-p-toluolbutan, is an organic compound with the molecular formula C₁₂H₁₈. This compound is a derivative of benzene, where a methyl group and a 3-methylbutan-2-yl group are substituted on the benzene ring. It is a colorless liquid with a distinct aromatic odor.
准备方法
Synthetic Routes and Reaction Conditions
1-Methyl-4-(3-methylbutan-2-yl)benzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of benzene with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
化学反应分析
Types of Reactions
1-Methyl-4-(3-methylbutan-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Lewis acids like aluminum chloride or ferric chloride are used as catalysts in electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Depending on the conditions, products can include alcohols, ketones, or carboxylic acids.
Reduction: The major products are simpler hydrocarbons.
Substitution: The products vary based on the substituent introduced, such as halogenated derivatives or nitro compounds.
科学研究应用
1-Methyl-4-(3-methylbutan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds
作用机制
The mechanism of action of 1-Methyl-4-(3-methylbutan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic ring can undergo substitution reactions, where electrophiles replace hydrogen atoms on the ring. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .
相似化合物的比较
Similar Compounds
- 1-Methyl-4-(2-methylbutan-2-yl)benzene
- 1-Methyl-4-(3-methylbutan-2-yl)benzene
- 2-Methyl-3-p-toluolbutan
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized aromatic compounds .
属性
CAS 编号 |
22040-31-9 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC 名称 |
1-methyl-4-(3-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C12H18/c1-9(2)11(4)12-7-5-10(3)6-8-12/h5-9,11H,1-4H3 |
InChI 键 |
HGBAMYCBEAZGHO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


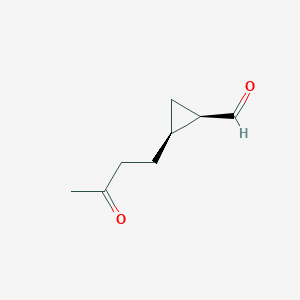

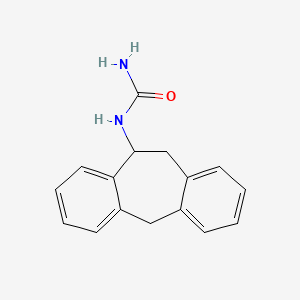


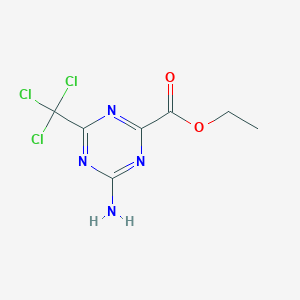
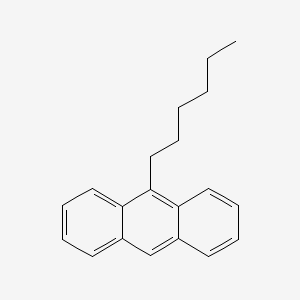


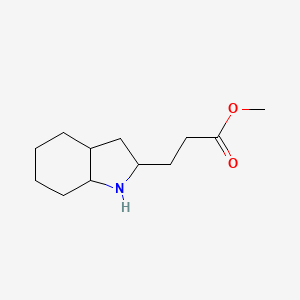
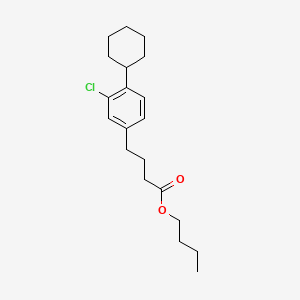

![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
